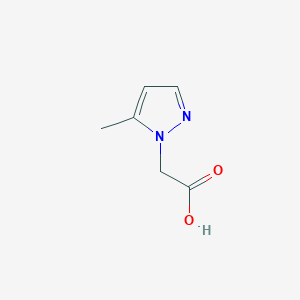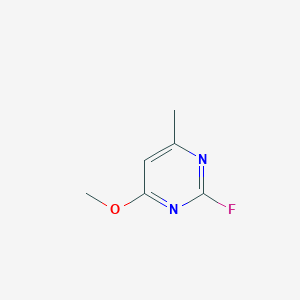
2-Fluoro-4-methoxy-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-6-methylpyrimidine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP is a heterocyclic compound that contains a fluorine atom, a methoxy group, and a methyl group attached to the pyrimidine ring.
Mécanisme D'action
The exact mechanism of action of 2-Fluoro-4-methoxy-6-methylpyrimidine is not fully understood. However, it has been suggested that 2-Fluoro-4-methoxy-6-methylpyrimidine may inhibit the activity of protein kinases by binding to their ATP-binding site. This inhibition can lead to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Effets Biochimiques Et Physiologiques
2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, 2-Fluoro-4-methoxy-6-methylpyrimidine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluoro-4-methoxy-6-methylpyrimidine has several advantages for lab experiments, including its easy synthesis and high purity. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for the research on 2-Fluoro-4-methoxy-6-methylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and analogs of 2-Fluoro-4-methoxy-6-methylpyrimidine may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 2-Fluoro-4-methoxy-6-methylpyrimidine can be achieved through various methods, including the reaction of 2,4-dimethoxypyrimidine with methyl iodide and then with fluorine gas. Another method involves the reaction of 2,4-dimethoxypyrimidine with methyl iodide, followed by treatment with potassium fluoride and trifluoroacetic acid. The yield of 2-Fluoro-4-methoxy-6-methylpyrimidine can be improved by using microwave irradiation or ultrasound-assisted reactions.
Applications De Recherche Scientifique
2-Fluoro-4-methoxy-6-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. 2-Fluoro-4-methoxy-6-methylpyrimidine has also been investigated as a potential inhibitor of protein kinases, which are involved in the regulation of cell growth and proliferation.
Propriétés
Numéro CAS |
184590-44-1 |
|---|---|
Nom du produit |
2-Fluoro-4-methoxy-6-methylpyrimidine |
Formule moléculaire |
C6H7FN2O |
Poids moléculaire |
142.13 g/mol |
Nom IUPAC |
2-fluoro-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C6H7FN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 |
Clé InChI |
BQMUFBNHBOKJEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)F)OC |
SMILES canonique |
CC1=CC(=NC(=N1)F)OC |
Synonymes |
Pyrimidine, 2-fluoro-4-methoxy-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)
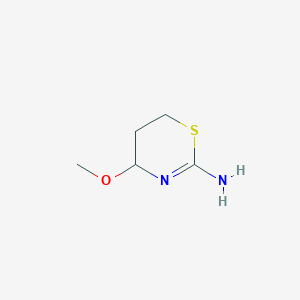
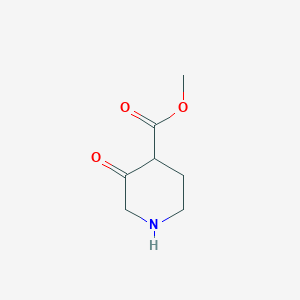
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
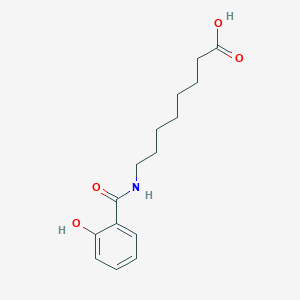

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)


